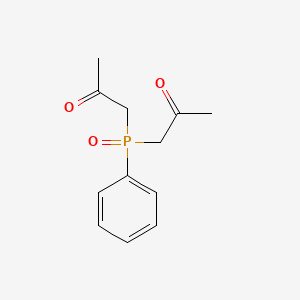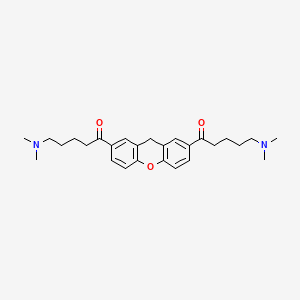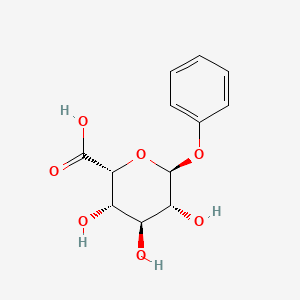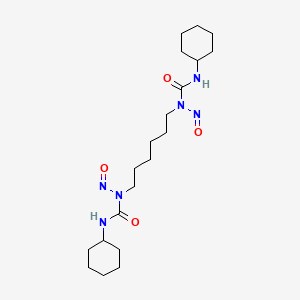
1,1'-(Phenylphosphoryl)di(propan-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Phenylphosphoryl)di(propan-2-one) is an organic compound characterized by the presence of a phenyl group attached to a phosphoryl group, which is further connected to two propan-2-one moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions
1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the propan-2-one moieties.
Phenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoryl group.
Phenylacetone: Similar in having a phenyl group attached to a carbonyl group but lacks the phosphoryl group.
Uniqueness
1,1’-(Phenylphosphoryl)di(propan-2-one) is unique due to the presence of both a phenyl group and a phosphoryl group, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various research and industrial applications.
特性
CAS番号 |
37506-13-1 |
|---|---|
分子式 |
C12H15O3P |
分子量 |
238.22 g/mol |
IUPAC名 |
1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |
InChI |
InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChIキー |
CXWZJWQGWUJAFR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)




![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
